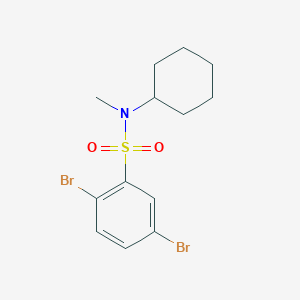
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide, commonly known as DBS, is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. DBS is a sulfonamide derivative that has been found to have a wide range of applications in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of DBS is not fully understood. However, it is known that DBS binds covalently to proteins through a photochemical reaction. This binding can be used to identify the binding sites of proteins. In addition, DBS has been found to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
DBS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. DBS has also been found to have anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
DBS has several advantages as a biological tool. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the physiological effects of this enzyme. DBS is also a photoaffinity probe, which allows for the identification of protein binding sites. However, there are also limitations to the use of DBS in lab experiments. It is a toxic compound that must be handled with care. In addition, it has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on DBS. One area of interest is the development of new photoaffinity probes based on the structure of DBS. These probes could be used to study the binding sites of a wide range of proteins. Another area of interest is the development of new inhibitors of carbonic anhydrase based on the structure of DBS. These inhibitors could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Finally, there is potential for the development of new fluorescent probes based on the structure of DBS. These probes could be used to study the structure and function of a wide range of proteins.
Conclusion:
In conclusion, DBS is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. It has a wide range of applications in biochemical and physiological studies, including as a photoaffinity probe and a potent inhibitor of carbonic anhydrase. While there are limitations to its use in lab experiments, there are also several potential future directions for research on DBS.
Synthesemethoden
DBS can be synthesized by reacting N-cyclohexyl-N-methylbenzene-1-sulfonamide with bromine in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated by column chromatography. The final product is a white crystalline solid with a melting point of 221-223°C.
Wissenschaftliche Forschungsanwendungen
DBS has been found to be a useful tool in biochemical and physiological studies. It is commonly used as a photoaffinity probe to study the binding sites of proteins. DBS is also used as a fluorescent probe to study the structure and function of proteins. In addition, DBS has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Eigenschaften
Molekularformel |
C13H17Br2NO2S |
|---|---|
Molekulargewicht |
411.15 g/mol |
IUPAC-Name |
2,5-dibromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17Br2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
RFAZVXLXHROWEZ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)